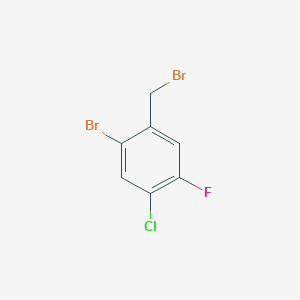

2-Bromo-4-chloro-5-fluorobenzyl bromide

Description

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-5-chloro-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-1-7(11)6(10)2-5(4)9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRPVBTZGPTRHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Chloro 5 Fluorobenzyl Bromide

Established Synthetic Routes for Halogenated Benzyl (B1604629) Bromides

The introduction of a bromine atom at the benzylic position of a toluene (B28343) derivative is a cornerstone transformation in organic synthesis. Several robust methods have been developed for this purpose, each with distinct advantages and mechanisms.

Radical Bromination Approaches

The most prominent method for benzylic bromination is the Wohl-Ziegler reaction. thermofisher.comwikipedia.org This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as heat, UV light, or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. chem-station.com The reaction proceeds via a free-radical chain mechanism. masterorganicchemistry.comyoutube.com

The key to the selectivity of the Wohl-Ziegler reaction is maintaining a low, constant concentration of molecular bromine (Br₂) in the reaction mixture. organic-chemistry.org This is achieved through the in-situ reaction of NBS with trace amounts of HBr that are generated during the process. The low Br₂ concentration favors the desired radical substitution at the benzylic position, which is stabilized by the aromatic ring, while minimizing competitive electrophilic addition to the benzene (B151609) ring itself. masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in non-polar solvents like carbon tetrachloride (CCl₄), although due to toxicity concerns, alternatives such as acetonitrile (B52724) or trifluorotoluene are now preferred. wikipedia.orgacs.org For toluenes substituted with electron-withdrawing groups, like the precursor to the title compound, harsher conditions or more potent initiation may be required to achieve efficient conversion. google.com

Table 1: Comparative Data on Radical Benzylic Bromination Methods

| Method | Brominating Agent | Initiator/Conditions | Typical Solvent | Key Features & Findings |

|---|---|---|---|---|

| Wohl-Ziegler | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide, heat | CCl₄, Acetonitrile | Classic method; selective for benzylic position due to low Br₂ concentration. thermofisher.comwikipedia.orgchem-station.com |

| Photo-bromination | NBS or Br₂ | UV or Visible Light | Acetonitrile, Water | "Green" alternative; avoids chemical initiators; can be performed at room temperature. acs.orgresearchgate.netresearchgate.net |

| Oxidative Bromination | HBr or NaBr | H₂O₂, Oxone, light | Acetonitrile, DCE | In situ generation of Br₂; enhances safety by avoiding storage of molecular bromine. nih.govacs.orgsciencemadness.org |

Photoinduced Difunctionalization Strategies

Photoinduced methods offer a greener and often more efficient alternative to chemical radical initiation. researchgate.net These strategies utilize visible light from sources like household fluorescent lamps or specific wavelength LEDs to initiate the homolytic cleavage of the bromine source. acs.orgresearchgate.net This approach can be applied to reactions using NBS or directly with molecular bromine. The mild conditions, often at room temperature, can improve selectivity and reduce the formation of byproducts. researchgate.net

Recent advancements have seen these photochemical reactions implemented in continuous flow reactors. acs.orgscientificupdate.com This technology allows for precise control over reaction parameters such as light exposure and residence time, leading to excellent yields and selectivities while enhancing process safety, particularly on a larger scale. acs.org The use of "on water" conditions, where the reaction is performed in an aqueous suspension with NBS and visible light, has also been described as an environmentally friendly protocol. researchgate.net

Bromination-Oxidation Reaction Sequences

This category encompasses methods where bromination is coupled with an oxidation process. A prominent example is oxidative benzylic bromination, where a stable bromide salt like sodium bromide (NaBr) or hydrobromic acid (HBr) is oxidized in situ to generate the active brominating species. acs.orgsciencemadness.org Common oxidants include hydrogen peroxide (H₂O₂) or potassium peroxymonosulfate (B1194676) (Oxone). nih.govsciencemadness.org This method is often combined with photo-initiation in microchannel reactors to create a safe and highly efficient process for producing benzyl bromides from substituted toluenes. nih.govacs.org The primary advantage is the avoidance of handling and storing highly corrosive and toxic molecular bromine.

An alternative interpretation of this sequence involves a discrete two-step process:

Oxidation: The starting toluene is first oxidized at the benzylic position to form the corresponding benzyl alcohol.

Bromination: The resulting benzyl alcohol is then converted to the target benzyl bromide using standard reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). organic-chemistry.org While effective, this route is less direct than direct benzylic bromination.

Novel Synthetic Approaches for 2-Bromo-4-chloro-5-fluorobenzyl bromide

The synthesis of a complex molecule like 2-Bromo-4-chloro-5-fluorobenzyl bromide requires methods that can handle a sterically hindered and electronically deactivated aromatic ring. This necessitates either the optimization of existing methods or the development of a multi-step pathway that constructs the molecule from a simpler precursor.

Development of Efficient and Selective Halogenation Methods

The presence of three halogen substituents on the aromatic ring deactivates it towards electrophilic attack but also influences the reactivity of the benzylic methyl group. Research into the bromination of deactivated toluenes shows that standard Wohl-Ziegler conditions can be sluggish. google.com Efficient synthesis of the target compound would likely rely on enhanced radical bromination techniques.

Continuous flow photochemical reactors are particularly well-suited for this challenge. scientificupdate.com They allow for high-energy UV light to be used safely, providing the necessary activation energy for the bromination of an electron-poor substrate while minimizing reaction time and byproduct formation. acs.org Furthermore, studies on the bromination of highly substituted aromatics have focused on manipulating reaction conditions to favor benzylic substitution over potential aromatic substitution. For instance, using dichloromethane (B109758) as a solvent under photo-initiated conditions with NBS has been shown to improve yields for desired benzylic products compared to thermally initiated reactions. gla.ac.uk

Multistep Reaction Sequences for Functionalized Benzyl Systems

Given the complexity of the target molecule, a direct, single-step synthesis is unlikely. A more feasible approach involves a multi-step sequence to first prepare the precursor, 2-bromo-4-chloro-5-fluorotoluene (B599254) , followed by a final benzylic bromination step. A plausible synthetic route could start from the commercially available 4-chloro-5-fluoro-2-nitroaniline (B1311852) .

The sequence would proceed as follows:

Diazotization and Sandmeyer Reaction: The amino group of 4-chloro-5-fluoro-2-nitroaniline is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent treatment with cuprous bromide (CuBr) introduces a bromine atom at the C2 position, yielding 1,2-dibromo-4-chloro-5-fluoronitrobenzene .

Reduction of Nitro Group: The nitro group is reduced to an amine using a standard reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation to give 2,6-dibromo-4-chloro-5-fluoroaniline .

Deamination: The newly formed amino group is removed via diazotization followed by treatment with a reducing agent like hypophosphorous acid (H₃PO₂), resulting in 1,3-dibromo-5-chloro-4-fluorobenzene .

Introduction of the Methyl Group: A lithium-halogen exchange, likely at the more accessible C1 position, followed by quenching with a methylating agent like methyl iodide, would form the key precursor, 2-bromo-4-chloro-5-fluorotoluene .

Final Benzylic Bromination: The precursor toluene is then subjected to a selective radical bromination using NBS and a light source, as described in sections 2.1.1 and 2.1.2, to yield the final product, 2-Bromo-4-chloro-5-fluorobenzyl bromide . chem-station.comyoutube.com

This strategic, multi-step approach allows for the controlled installation of the various functional groups around the aromatic ring to build the necessary precursor for the final, selective bromination. rsc.org

Table 2: Plausible Multi-step Synthesis Pathway for 2-Bromo-4-chloro-5-fluorobenzyl bromide

| Step | Starting Material | Reagents | Product | Reaction Type |

|---|

| 1 | 4-chloro-5-fluoro-2-nitroaniline | 1. NaNO₂, HBr 2. CuBr | 1,2-dibromo-4-chloro-5-fluoronitrobenzene | Diazotization / Sandmeyer | | 2 | 1,2-dibromo-4-chloro-5-fluoronitrobenzene | SnCl₂, HCl | 2,6-dibromo-4-chloro-5-fluoroaniline | Nitro Reduction | | 3 | 2,6-dibromo-4-chloro-5-fluoroaniline | 1. NaNO₂, H₂SO₄ 2. H₃PO₂ | 1,3-dibromo-5-chloro-4-fluorobenzene | Deamination | | 4 | 1,3-dibromo-5-chloro-4-fluorobenzene | 1. n-BuLi 2. CH₃I | 2-bromo-4-chloro-5-fluorotoluene | Lithiation / Methylation | | 5 | 2-bromo-4-chloro-5-fluorotoluene | NBS, light (hν) | 2-Bromo-4-chloro-5-fluorobenzyl bromide | Radical Bromination |

Green Chemistry Principles in the Synthesis of Halogenated Organic Compounds

Solvent Selection and Catalysis in Sustainable Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. researchgate.net Traditional benzylic brominations often utilize chlorinated solvents like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃). masterorganicchemistry.comreddit.com These solvents are now recognized as toxic, carcinogenic, and environmentally damaging due to their ozone-depleting potential. acs.orgrsc.org Green chemistry principles advocate for their replacement with safer, more environmentally friendly alternatives. acs.org

Research has demonstrated that solvents such as acetonitrile, methyl pivalate, and even water can be effective replacements for chlorinated solvents in bromination reactions. acs.orgrsc.orgresearchgate.net For instance, photochemically activated benzylic bromination can be performed efficiently in acetonitrile, which is considered a more environmentally benign option than CCl₄. acs.org

Catalysis offers another powerful tool for greening halogenation reactions. Catalytic approaches can reduce energy consumption, increase selectivity, and minimize waste. nih.gov While traditional radical brominations rely on stoichiometric initiators that can be explosive, newer methods employ catalysts. researchgate.net Lewis acids like zirconium(IV) chloride (ZrCl₄) and iron(II) bromide (FeBr₂) have been shown to effectively catalyze benzylic bromination with N-bromo-reagents under milder conditions. nih.govwordpress.com This catalytic approach can improve selectivity and reduce the formation of undesired byproducts, such as dibrominated compounds. wordpress.com

The following table summarizes various solvent and catalyst systems used in benzylic bromination reactions found in the literature, highlighting greener alternatives.

Table 1: Comparison of Solvent and Catalyst Systems for Benzylic Bromination

| Substrate Example | Brominating Agent | Catalyst/Initiator | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Toluene | NBS | Benzoyl Peroxide | Chloroform (CHCl₃) | Complete Conversion | reddit.com |

| p-Toluic Acid | N-Bromosuccinimide (NBS) | Visible Light | Acetonitrile | High | acs.orgrsc.org |

| Toluene Derivatives | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Zirconium(IV) chloride (ZrCl₄) | Dichloroethane | Good to Excellent | nih.gov |

| Substituted Toluenes | N-Bromosuccinimide (NBS) | Iron(II) bromide (FeBr₂) | Dichloroethane | Good to Excellent | wordpress.com |

| Toluene Derivatives | Sodium Bromide (NaBr) / H₂O₂ | Visible Light | Methyl Pivalate | Good | rsc.org |

Atom Economy Considerations in Halogenation Reactions

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Reactions with high atom economy are inherently less wasteful.

The traditional Wohl-Ziegler bromination using N-bromosuccinimide (NBS) has a notable drawback in its atom economy. wordpress.com In this reaction, only the bromine atom from the NBS molecule becomes part of the final product. The remaining succinimide (B58015) portion becomes a byproduct.

The percent atom economy is calculated as: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the benzylic bromination of a hypothetical precursor like 2-bromo-4-chloro-5-fluorotoluene (C₇H₅BrClF, MW: 223.47 g/mol ) with NBS (C₄H₄BrNO₂, MW: 177.98 g/mol ), the calculation is as follows:

Desired Product: 2-Bromo-4-chloro-5-fluorobenzyl bromide (C₇H₄Br₂ClF, MW: 302.36 g/mol )

Byproduct: Succinimide (C₄H₅NO₂, MW: 99.09 g/mol )

Reactants: 2-bromo-4-chloro-5-fluorotoluene + NBS

Atom Economy = [302.36 / (223.47 + 177.98)] x 100% = 75.4%

While this is significantly better than many classical organic reactions, it is still not ideal. In contrast, direct bromination with molecular bromine (Br₂) in a substitution reaction, where HBr is formed as a byproduct, has a maximum atom economy of only 50% for the bromine atoms, as one atom is "wasted" in the HBr. researchgate.net

Alternative methods with higher atom economy have been developed. For example, using a catalytic amount of a bromide source (like NaBr or HBr) with a stoichiometric oxidant such as hydrogen peroxide (H₂O₂) can generate the reactive bromine species in situ. rsc.org In such systems, the only byproduct is water, leading to a much higher atom economy. rsc.org

Table 2: Atom Economy of Different Bromination Methods

| Reaction Type | Brominating Reagent(s) | Byproduct(s) | Theoretical Atom Economy | Reference |

|---|---|---|---|---|

| Wohl-Ziegler Bromination | N-Bromosuccinimide (NBS) | Succinimide | < 80% (Varies with substrate) | wordpress.com |

| Electrophilic Substitution | Molecular Bromine (Br₂) | Hydrogen Bromide (HBr) | < 50% (for Bromine) | researchgate.net |

| Oxidative Bromination | HBr / H₂O₂ | Water (H₂O) | High | rsc.org |

Reduction of Hazardous Reagents and Waste Generation

Minimizing hazards and preventing waste are foundational goals of green chemistry. Halogenation processes have historically involved reagents and generated waste that pose significant risks.

Hazardous Reagents: Molecular bromine (Br₂) is a highly corrosive, toxic, and volatile liquid, making it difficult and dangerous to handle. wordpress.com N-bromosuccinimide (NBS), a white crystalline solid, is often used as a safer alternative for providing a low, controlled concentration of bromine for radical reactions. ncert.nic.inwordpress.com As discussed, solvents like carbon tetrachloride are also highly hazardous and are being replaced. acs.org

Waste Generation and Management: The nature and quantity of waste are critical considerations. The benzylic bromination with NBS produces succinimide as a major byproduct. While succinimide is significantly less hazardous than the corrosive HBr produced in direct bromination with Br₂, it still constitutes a waste stream that must be managed. wordpress.com

Catalytic processes are inherently waste-reducing because the catalyst is used in small amounts and is regenerated in each cycle, avoiding the large quantities of waste produced by stoichiometric reagents. nih.gov

The synthesis of a polyhalogenated compound like 2-Bromo-4-chloro-5-fluorobenzyl bromide will inevitably produce halogenated waste. Halogenated organic waste streams are typically considered hazardous and require specific disposal protocols, such as high-temperature incineration, to prevent environmental contamination. bucknell.edupa.govhazardouswasteexperts.com Proper segregation of halogenated and non-halogenated waste is crucial in a laboratory or industrial setting to ensure safe and compliant disposal, and to facilitate the recycling of non-halogenated solvents. bucknell.eduhazardouswasteexperts.com The use of solvent extraction techniques has also been explored to remove brominated compounds from waste streams, particularly in the context of recycling plastics containing brominated flame retardants. wikipedia.org

Mechanistic Investigations of Reactions Involving 2 Bromo 4 Chloro 5 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions of the Benzylic Bromide

The benzylic bromide functionality is the most reactive site in 2-Bromo-4-chloro-5-fluorobenzyl bromide for nucleophilic attack. The stability of the potential benzylic carbocation intermediate, or the transition state leading to it, governs the reaction mechanism, which can proceed through either an SN1 or SN2 pathway. The electron-withdrawing nature of the halogen substituents on the aromatic ring plays a crucial role in modulating the reactivity of the benzylic position.

Alkylation Reactions Utilizing 2-Bromo-4-chloro-5-fluorobenzyl bromide as an Electrophile

As a potent electrophile, 2-Bromo-4-chloro-5-fluorobenzyl bromide is widely employed in alkylation reactions. It readily reacts with a variety of nucleophiles, including carbanions, to form new carbon-carbon bonds. The mechanism of these reactions is typically SN2, especially with primary alkyl halides, where the nucleophile attacks the carbon atom bearing the bromine, leading to inversion of stereochemistry if the carbon were chiral. However, due to the benzylic nature of the substrate, an SN1 mechanism can also be operative, particularly with weaker nucleophiles or under conditions that favor carbocation formation. The stability of the resulting benzylic carbocation is enhanced by resonance with the aromatic ring.

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O)

The formation of carbon-heteroatom bonds is a common application of 2-Bromo-4-chloro-5-fluorobenzyl bromide in the synthesis of complex organic molecules. These reactions are crucial for introducing functionalities that are prevalent in pharmaceuticals and agrochemicals.

N-Alkylation Reactions: Nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and triazoles, are readily alkylated by 2-Bromo-4-chloro-5-fluorobenzyl bromide. These reactions typically proceed under basic conditions, where a base is used to deprotonate the N-H bond of the heterocycle, generating a more potent nucleophile. The resulting anion then attacks the benzylic carbon in an SN2 fashion. The choice of base and solvent can significantly influence the reaction rate and yield.

| Nucleophile (N-Heterocycle) | Base | Solvent | Product |

| Imidazole | K₂CO₃ | DMF | 1-((2-Bromo-4-chloro-5-fluorophenyl)methyl)-1H-imidazole |

| Pyrazole | NaH | THF | 1-((2-Bromo-4-chloro-5-fluorophenyl)methyl)-1H-pyrazole |

| 1,2,4-Triazole | Cs₂CO₃ | Acetonitrile (B52724) | 1-((2-Bromo-4-chloro-5-fluorophenyl)methyl)-1H-1,2,4-triazole |

O-Alkylation Reactions: The synthesis of ethers from 2-Bromo-4-chloro-5-fluorobenzyl bromide and alcohols or phenols is a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol or phenol (B47542) to form an alkoxide or phenoxide, which then acts as a nucleophile. The reaction generally follows an SN2 mechanism. The reactivity of the hydroxyl group and the steric hindrance around it are key factors determining the success of the reaction.

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Product |

| Phenol | NaOH | Ethanol/Water | 1-Bromo-2-(bromomethyl)-4-chloro-5-fluorobenzene |

| Ethanol | NaOEt | Ethanol | 1-Bromo-4-chloro-2-(ethoxymethyl)-5-fluorobenzene |

| tert-Butanol | t-BuOK | THF | 1-Bromo-2-(tert-butoxymethyl)-4-chloro-5-fluorobenzene |

Exploration of Electrophilic Aromatic Substitution Pathways

While the benzylic bromide is the primary site of reactivity for nucleophilic attack, the aromatic ring itself can undergo electrophilic aromatic substitution. The halogen atoms already present on the ring are deactivating and direct incoming electrophiles to specific positions. The halogens (bromo, chloro, and fluoro) are ortho, para-directing substituents. However, due to steric hindrance from the existing large bromine atom and the bromomethyl group, substitution at the positions ortho to these groups is less favored. Therefore, electrophilic attack is most likely to occur at the position C-6, which is ortho to the fluorine and meta to the bromine and chlorine atoms.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. These reactions typically require a strong electrophile and a Lewis acid catalyst to overcome the deactivating effect of the halogens. The mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.

Homologation and Insertion Reactions

Homologation reactions, which involve the extension of a carbon chain by one carbon atom, can be performed on the benzylic position of 2-Bromo-4-chloro-5-fluorobenzyl bromide. For instance, reaction with cyanide ion (from NaCN or KCN) would first lead to the corresponding benzyl (B1604629) cyanide via an SN2 reaction. Subsequent hydrolysis of the nitrile group can provide the corresponding carboxylic acid, effectively adding a carbon atom to the side chain.

Insertion reactions, such as the insertion of a carbene into the C-Br bond, are also mechanistically plausible, though less commonly reported for this specific substrate.

Radical Reactions and Their Mechanisms

The benzylic C-H bonds of the corresponding toluene (B28343) derivative (2-bromo-4-chloro-5-fluorotoluene) are susceptible to radical halogenation. The initiation step involves the homolytic cleavage of a halogen molecule (e.g., Br₂) by heat or UV light to generate halogen radicals. In the propagation steps, a halogen radical abstracts a benzylic hydrogen atom to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with another molecule of the halogen to form the benzyl bromide product and a new halogen radical, which continues the chain reaction. The high stability of the benzylic radical intermediate makes this process highly selective for the benzylic position.

The termination steps involve the combination of any two radicals to form a stable molecule, thus ending the chain reaction.

Advanced Spectroscopic Characterization Techniques for 2 Bromo 4 Chloro 5 Fluorobenzyl Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For 2-Bromo-4-chloro-5-fluorobenzyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a comprehensive structural picture.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number and types of hydrogen atoms in a molecule. In the case of 2-Bromo-4-chloro-5-fluorobenzyl bromide, two distinct sets of proton signals are expected: one from the benzylic protons (-CH₂Br) and another from the aromatic protons.

The benzylic protons are expected to appear as a singlet in the region of 4.5-4.8 ppm. This downfield shift is due to the deshielding effect of the adjacent bromine atom.

The aromatic region will display two signals corresponding to the two chemically non-equivalent aromatic protons. Due to the substitution pattern, these protons will exhibit splitting patterns based on their coupling with each other and with the neighboring fluorine atom. The proton at position 6 (adjacent to the bromine and fluorine atoms) is expected to appear as a doublet of doublets, as will the proton at position 3 (adjacent to the chlorine atom). The exact chemical shifts and coupling constants would provide definitive evidence for the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H NMR Data for 2-Bromo-4-chloro-5-fluorobenzyl bromide

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -CH ₂Br | 4.5 - 4.8 | Singlet | N/A |

| Aromatic H | 7.2 - 7.8 | Doublet of Doublets | J(H,H) and J(H,F) |

| Aromatic H | 7.2 - 7.8 | Doublet of Doublets | J(H,H) and J(H,F) |

Note: The predicted values are based on the analysis of similar halogenated benzyl (B1604629) bromides. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For 2-Bromo-4-chloro-5-fluorobenzyl bromide, seven distinct carbon signals are anticipated, one for the benzylic carbon and six for the aromatic carbons.

The benzylic carbon (-C H₂Br) signal is expected to appear in the range of 30-35 ppm. The aromatic carbon signals will be spread across the typical aromatic region (110-140 ppm). The carbons directly bonded to the electronegative halogens (bromine, chlorine, and fluorine) will experience significant deshielding and will appear at the lower field end of this range. Furthermore, the carbon atoms will exhibit coupling with the fluorine atom (C-F coupling), which can provide additional structural confirmation.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-4-chloro-5-fluorobenzyl bromide

| Carbon | Predicted Chemical Shift (ppm) |

| -C H₂Br | 30 - 35 |

| Aromatic C -Br | 115 - 125 |

| Aromatic C -Cl | 130 - 140 |

| Aromatic C -F | 155 - 165 (as a doublet due to C-F coupling) |

| Aromatic C -H | 125 - 135 |

| Aromatic C -H | 130 - 140 |

| Quaternary Aromatic C | 135 - 145 |

Note: The predicted values are based on the analysis of similar halogenated aromatic compounds. Actual experimental values may vary.

Fluorine-19 NMR Spectroscopy for Fluorinated Compounds

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of organofluorine compounds. For 2-Bromo-4-chloro-5-fluorobenzyl bromide, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the other substituents. This signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Bromo-4-chloro-5-fluorobenzyl bromide is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorption bands include:

C-H stretching (aromatic): Around 3050-3100 cm⁻¹

C-H stretching (aliphatic -CH₂-): Around 2850-2960 cm⁻¹

C=C stretching (aromatic ring): Multiple bands in the 1450-1600 cm⁻¹ region

C-Br stretching: In the fingerprint region, typically below 700 cm⁻¹

C-Cl stretching: In the fingerprint region, typically between 600-800 cm⁻¹

C-F stretching: A strong absorption band in the 1000-1300 cm⁻¹ region.

CH₂ bending (scissoring): Around 1450 cm⁻¹

The presence and specific positions of these bands would confirm the presence of the aromatic ring, the benzylic bromide group, and the halogen substituents.

Table 3: Predicted IR Absorption Bands for 2-Bromo-4-chloro-5-fluorobenzyl bromide

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | < 700 |

Note: These are predicted ranges, and the actual spectrum may show more complex patterns.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. For 2-Bromo-4-chloro-5-fluorobenzyl bromide (C₇H₄Br₂ClF), the molecular ion peak ([M]⁺) would be a key indicator of its identity. Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks.

The major fragmentation pathway would likely involve the loss of the benzyl bromide group to form a stable benzyl cation. Other fragment ions corresponding to the loss of halogens would also be expected.

UV-Visible Spectroscopy in Aromatic Systems

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 2-Bromo-4-chloro-5-fluorobenzyl bromide are expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 300 nm. These absorptions correspond to π → π* transitions within the benzene (B151609) ring. The positions and intensities of these bands are influenced by the substituents on the ring. The presence of halogens can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Synthetic Applications and Derivatization Strategies of 2 Bromo 4 Chloro 5 Fluorobenzyl Bromide

Role as a Building Block in Complex Molecule Synthesis

The inherent reactivity of the bromomethyl group, coupled with the potential for further functionalization of the aromatic ring, positions 2-bromo-4-chloro-5-fluorobenzyl bromide as a key starting material for the construction of elaborate molecular architectures.

Precursor in the Synthesis of Pharmaceutical Intermediates

Substituted benzyl (B1604629) bromides are crucial intermediates in the synthesis of a variety of pharmaceuticals. Their primary role is to introduce a substituted benzyl moiety into a target molecule, often through alkylation reactions. A significant application of such building blocks is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. While specific examples detailing the use of 2-bromo-4-chloro-5-fluorobenzyl bromide in the synthesis of a marketed drug are not prevalent in publicly available literature, its structural motifs are highly relevant to this class of compounds.

The synthesis of many PARP inhibitors involves the N-alkylation of a heterocyclic core, such as an indazole. nih.govacs.orgnih.gov The regioselectivity of this alkylation (at the N1 or N2 position of the indazole) is a critical aspect of the synthesis, influenced by the substituents on both the indazole and the benzyl bromide, as well as the reaction conditions. The unique substitution pattern of 2-bromo-4-chloro-5-fluorobenzyl bromide can be expected to influence this regioselectivity and the biological activity of the final product.

| Potential Pharmaceutical Application | Role of 2-Bromo-4-chloro-5-fluorobenzyl bromide | Key Reaction Type |

| PARP Inhibitors | Introduction of the 2-bromo-4-chloro-5-fluorobenzyl group onto a heterocyclic core (e.g., indazole) | N-alkylation |

| Kinase Inhibitors | Synthesis of substituted scaffolds for targeting specific protein kinases | Alkylation of nucleophilic sites |

| Other Therapeutic Agents | Formation of key intermediates for various drug discovery programs | Versatile building block for derivatization |

Application in the Production of Agrochemicals and Specialty Chemicals

The development of novel agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of molecules with specific substitution patterns on an aromatic ring to achieve desired efficacy and selectivity. Substituted benzyl bromides are valuable precursors in this field. The presence of multiple halogen atoms on the aromatic ring of 2-bromo-4-chloro-5-fluorobenzyl bromide can enhance the biological activity and metabolic stability of the resulting agrochemical.

While direct examples of its use in commercial agrochemicals are proprietary, the general synthetic strategies involving benzyl bromides are well-established in the agrochemical industry. These strategies often involve the reaction of the benzyl bromide with a nucleophile to form an ether, thioether, or carbon-carbon bond, leading to a diverse range of potential agrochemical candidates.

Derivatization to Form Novel Chemical Entities

The 2-bromo-4-chloro-5-fluorobenzyl moiety serves as a scaffold for the generation of novel chemical entities through various derivatization strategies. The benzylic bromide is readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. Furthermore, the halogen atoms on the aromatic ring can be selectively functionalized, leading to a vast chemical space for exploration in drug discovery and materials science.

Strategies for Functional Group Transformations

The chemical utility of 2-bromo-4-chloro-5-fluorobenzyl bromide is largely defined by the strategies available for the transformation of its functional groups: the benzylic bromide and the halogenated aromatic ring.

Introduction of the 2-Bromo-4-chloro-5-fluorobenzyl Moiety into Target Structures

The primary method for incorporating the 2-bromo-4-chloro-5-fluorobenzyl group is through nucleophilic substitution at the benzylic carbon. This reaction is typically facile due to the good leaving group ability of the bromide ion and the stability of the resulting benzylic carbocation intermediate.

A key area where this transformation is critical is the regioselective N-alkylation of indazoles. nih.govnih.govresearchgate.net The reaction of an indazole with a benzyl bromide can lead to a mixture of N1 and N2 alkylated products. The ratio of these products is highly dependent on the reaction conditions, including the choice of base and solvent. For instance, the use of sodium hydride in tetrahydrofuran often favors N1 alkylation, while other conditions might promote the formation of the N2 isomer. nih.gov The electronic and steric properties of the substituents on both the indazole and the benzyl bromide play a crucial role in determining the regiochemical outcome.

| Reaction Condition | Typical Major Product | Rationale |

| NaH in THF | N1-alkylated indazole | Formation of the sodium salt of the indazole, with the sodium ion potentially coordinating to the N2 nitrogen, directing the alkylation to the N1 position. nih.gov |

| Cs2CO3 in polar aprotic solvents | Mixture of N1 and N2 isomers | The larger and less coordinating cesium cation can lead to less regioselectivity. nih.gov |

Regioselective Transformations of the Halogenated Aromatic Ring

The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring of 2-bromo-4-chloro-5-fluorobenzyl bromide opens up possibilities for regioselective functionalization through various cross-coupling reactions. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective transformations.

Suzuki Cross-Coupling: Palladium-catalyzed Suzuki cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. In polyhalogenated aromatic compounds, the selectivity of the coupling is often dictated by the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F). Therefore, it is expected that a Suzuki coupling reaction on 2-bromo-4-chloro-5-fluorobenzyl bromide would preferentially occur at the C-Br bond. This allows for the selective introduction of an aryl, heteroaryl, or vinyl group at the 2-position of the aromatic ring. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. Similar to the Suzuki coupling, the regioselectivity is governed by the reactivity of the carbon-halogen bonds. Thus, a Buchwald-Hartwig amination would likely proceed at the C-Br bond, enabling the introduction of an amine functionality at the 2-position.

Nucleophilic Aromatic Substitution (SNA_r): While less common for aryl bromides and chlorides compared to activated aryl fluorides, under certain conditions, nucleophilic aromatic substitution can occur. The presence of electron-withdrawing groups can activate the ring towards nucleophilic attack. The relative positions of the halogens and their electron-withdrawing effects will influence the site of substitution. youtube.comyoutube.comlibretexts.org

The following table summarizes the expected regioselectivity for common cross-coupling reactions:

| Reaction Type | Expected Site of Reaction | Rationale |

| Suzuki Cross-Coupling | 2-position (C-Br) | Higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling. nih.gov |

| Buchwald-Hartwig Amination | 2-position (C-Br) | Preferential oxidative addition of the C-Br bond to the palladium catalyst. |

| Sonogashira Coupling | 2-position (C-Br) | Similar reactivity trends as Suzuki and Buchwald-Hartwig reactions. |

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthetic Routes

The development of asymmetric synthetic routes involving 2-bromo-4-chloro-5-fluorobenzyl bromide is a promising area of future research. The presence of the benzylic bromide functionality allows for its use in stereoselective alkylation reactions to create chiral centers. Future research is anticipated to focus on the following areas:

Catalytic Enantioselective Alkylation: The use of chiral catalysts, such as phase-transfer catalysts or organocatalysts, could enable the enantioselective alkylation of various nucleophiles with 2-bromo-4-chloro-5-fluorobenzyl bromide. This would provide access to a wide range of chiral compounds with high enantiomeric purity, which are valuable intermediates in the pharmaceutical and agrochemical industries. Research in this area would likely involve the screening of different catalyst systems and the optimization of reaction conditions to achieve high yields and enantioselectivities. A recent study on the asymmetric cascade carbonylation and annulation of benzyl (B1604629) bromides using a palladium/chiral Lewis base relay catalysis highlights a potential strategy for constructing chiral molecules. organic-chemistry.org

Synthesis of Chiral Derivatives: This compound can serve as a precursor for the synthesis of novel chiral ligands and auxiliaries. The varied electronic properties imparted by the three different halogen atoms could lead to unique selectivities in asymmetric transformations. For instance, novel chiral esters have been synthesized from substituted tetrafluorobenzyl alcohol, demonstrating the potential for creating biologically active chiral molecules. nih.gov

A summary of potential asymmetric synthetic strategies is presented in the table below.

| Catalytic System | Substrate Scope | Potential Chiral Products |

| Chiral Phase-Transfer Catalysts | Prochiral nucleophiles (e.g., malonates) | Enantioenriched substituted carboxylic acid derivatives |

| Organocatalysis | Aldehydes, ketones | Chiral alcohols and other functionalized molecules princeton.edu |

| Transition Metal Catalysis | Organometallic reagents | Chiral diarylmethanes and related structures nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The integration of 2-bromo-4-chloro-5-fluorobenzyl bromide into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical manufacturing. The inherent advantages of flow chemistry, such as precise control over reaction parameters and enhanced heat and mass transfer, are particularly beneficial for reactions involving reactive intermediates like benzyl bromides.

Future research in this domain is expected to concentrate on:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis and subsequent reactions of 2-bromo-4-chloro-5-fluorobenzyl bromide. This would enable on-demand production and minimize the handling of this lachrymatory compound. The halogenation of organic compounds has been shown to benefit from continuous flow technology, allowing for safer and more controllable reactions. rsc.orgresearchgate.net

Automated High-Throughput Experimentation: Utilizing automated platforms to rapidly screen reaction conditions for the derivatization of 2-bromo-4-chloro-5-fluorobenzyl bromide. This would accelerate the discovery of new reactions and the optimization of existing ones, leading to the rapid generation of compound libraries for biological screening.

The table below outlines the potential benefits of integrating this compound with modern synthesis technologies.

| Technology | Key Advantages | Potential Applications |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability, and higher yields nih.gov | Large-scale production of pharmaceutical intermediates and fine chemicals. |

| Automated Synthesis | High-throughput screening, rapid optimization, and library synthesis. | Drug discovery and materials science research. |

Exploration of Catalytic Applications

The unique electronic and steric properties of 2-bromo-4-chloro-5-fluorobenzyl bromide make it an intriguing candidate for exploration in various catalytic applications. The presence of multiple halogen atoms offers several potential sites for catalytic transformations.

Emerging research avenues in this area include:

Cross-Coupling Reactions: Investigating the selective participation of the bromo- and chloro-substituents in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The differential reactivity of the C-Br and C-Cl bonds could be exploited for sequential functionalization, allowing for the synthesis of complex molecular architectures. Cross-coupling reactions of benzyl bromides with various partners have been demonstrated to be efficient synthetic methods. nih.govnih.gov

C-H Activation: Utilizing the directing group ability of the substituents on the aromatic ring to facilitate regioselective C-H activation and functionalization at other positions on the ring. This would open up new pathways for creating highly substituted aromatic compounds. Research on copper-catalyzed C-H fluorination and functionalization of benzylic C-H bonds provides a basis for exploring similar transformations. acs.orgnih.govacs.org

Organocatalysis: Designing and synthesizing novel organocatalysts derived from 2-bromo-4-chloro-5-fluorobenzyl bromide. The specific substitution pattern could influence the catalyst's activity and selectivity in various organic transformations.

The following table summarizes potential catalytic reactions involving this compound.

| Reaction Type | Potential Catalyst | Substrates | Expected Products |

| Suzuki Coupling | Palladium | Boronic acids/esters | Aryl- or vinyl-substituted derivatives |

| Sonogashira Coupling | Palladium/Copper | Terminal alkynes | Alkynyl-substituted derivatives |

| Buchwald-Hartwig Amination | Palladium | Amines | Arylamine derivatives |

| C-H Functionalization | Transition Metals | Alkenes, alkynes, arenes | Further substituted aromatic compounds |

Advanced Materials Science Applications

The incorporation of fluorine atoms into organic molecules can significantly enhance their properties for materials science applications, including thermal stability, solubility, and electronic characteristics. Consequently, 2-bromo-4-chloro-5-fluorobenzyl bromide is a promising building block for the synthesis of novel advanced materials.

Future research in this field is likely to explore:

Fluorinated Polymers: The use of this compound as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. These polymers could exhibit unique properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics, making them suitable for applications in electronics, aerospace, and biomedical devices. researchgate.netacs.orgnih.govresearchgate.net

Functional Dyes and Pigments: The development of novel dyes and pigments with enhanced stability and specific color properties. The chromophoric system can be extended through reactions at the benzylic bromide and the other halogenated positions.

The table below highlights potential material science applications.

| Material Class | Key Properties | Potential Applications |

| Fluorinated Polymers | High thermal stability, chemical inertness, unique electronic properties. nih.gov | High-performance plastics, membranes, and coatings. |

| OLED Materials | Tunable electronic properties, potential for high quantum efficiency. beilstein-journals.orgd-nb.info | Displays, solid-state lighting. |

| Functional Dyes | Enhanced photostability, specific absorption and emission wavelengths. | Advanced coatings, security inks, and optical sensors. |

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-Bromo-4-chloro-5-fluorobenzyl bromide?

Answer:

The synthesis of polyhalogenated benzyl bromides often involves controlled bromination of precursor aromatic compounds. For example, brominating agents like N-bromosuccinimide (NBS) or HBr in the presence of Lewis acids (e.g., FeCl₃) can enhance regioselectivity . Temperature control (e.g., 0–30°C) is critical to minimize side reactions, as seen in analogous fluorobenzyl bromide syntheses where lower temperatures improve halogen retention . Purification via column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) is recommended to isolate the product, given the compound’s sensitivity to decomposition .

Advanced: How can X-ray crystallography resolve structural ambiguities in 2-Bromo-4-chloro-5-fluorobenzyl bromide, particularly with heavy-atom interference?

Answer:

Heavy atoms (Br, Cl) generate strong anomalous scattering, enabling structure determination via single-crystal X-ray diffraction. The SHELX suite (e.g., SHELXD for phase solution and SHELXL for refinement) is widely used for such analyses . To mitigate absorption effects from heavy atoms, data collection at low temperatures (e.g., 100 K) and synchrotron radiation are recommended. Disorder modeling may be required for halogen substituents, as observed in similar brominated benzyl derivatives .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR can confirm substitution patterns (e.g., coupling constants for aromatic protons and halogen proximity). ¹⁹F NMR is critical for verifying fluorine’s electronic environment .

- Mass Spectrometry (GC-MS/LC-MS): High-resolution MS confirms molecular weight (expected m/z ~289.9 for C₇H₄Br₂ClF) and detects impurities like dehalogenated byproducts .

- Elemental Analysis: Validates stoichiometry, with deviations >0.3% indicating contamination .

Advanced: How can researchers reconcile discrepancies between computational modeling (DFT) and experimental NMR data for this compound?

Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or relativistic effects in heavy atoms. To address this:

- Solvent Correction: Use implicit solvent models (e.g., PCM) in DFT calculations to match experimental conditions .

- Dynamic Averaging: Perform MD simulations to account for rotational barriers in benzyl groups.

- Relativistic Adjustments: Apply ZORA (zeroth-order regular approximation) in DFT to model bromine’s relativistic effects .

Cross-validation with X-ray crystallography (e.g., bond lengths/angles) can resolve ambiguities .

Basic: What purification protocols are advised for removing halogenated impurities?

Answer:

- Recrystallization: Use a mixed solvent system (e.g., dichloromethane/hexane) to exploit solubility differences.

- Flash Chromatography: Optimize gradients with silica gel and monitor fractions via TLC (Rf ~0.3–0.5 in 9:1 hexane/ethyl acetate) .

- Inert Atmosphere: Conduct purification under nitrogen/argon to prevent hydrolysis of the benzyl bromide moiety .

Advanced: What mechanistic insights explain the reactivity of 2-Bromo-4-chloro-5-fluorobenzyl bromide in nucleophilic substitutions?

Answer:

The compound’s reactivity is influenced by:

- Electronic Effects: Electron-withdrawing substituents (Cl, F) activate the benzyl bromide toward SN₂ via inductive effects, while steric hindrance from adjacent halogens may slow kinetics.

- Leaving Group Ability: Bromine’s polarizability enhances its departure compared to chlorine.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, as observed in analogous benzyl bromide reactions .

Competitive elimination (E2) can occur at elevated temperatures; kinetic studies under varying conditions (e.g., base strength, solvent) are recommended .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage: Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent moisture-induced hydrolysis .

- Handling: Use gloveboxes or Schlenk lines for air-sensitive reactions. Quench residues with sodium bicarbonate to neutralize HBr byproducts .

Advanced: What strategies validate the compound’s role as a synthetic intermediate in organometallic cross-coupling reactions?

Answer:

- Catalytic Screening: Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings with aryl boronic acids, monitoring yields via HPLC .

- Kinetic Isotope Effects (KIE): Use deuterated analogs to study rate-determining steps (e.g., oxidative addition vs. transmetallation) .

- In Situ Spectroscopy: Employ ¹⁹F NMR to track fluorine’s electronic environment during reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.